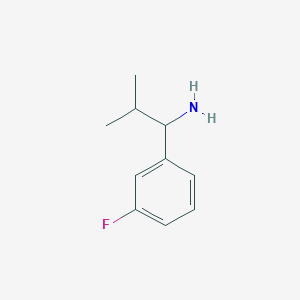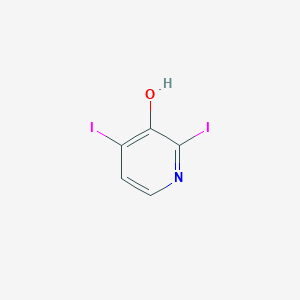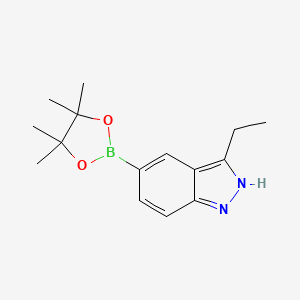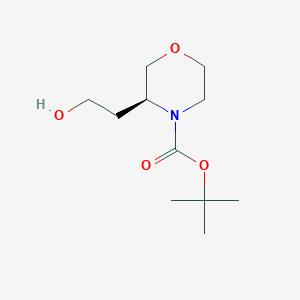
1-(Pyridin-4-YL)cyclobutanecarbonitrile
説明
1-(Pyridin-4-YL)cyclobutanecarbonitrile is a research chemical with the CAS number 485828-63-5 . It has a molecular weight of 158.2 and a molecular formula of C10H10N2 . The IUPAC name for this compound is 1-pyridin-4-ylcyclobutane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2 . This compound has a complexity of 203 and a topological polar surface area of 36.7Ų . It has a rotatable bond count of 1 and does not have any stereocenters . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Photoreactivity Studies
The photoreactivity of compounds like 1-(Pyridin-4-YL)cyclobutanecarbonitrile has been a subject of interest. Research demonstrates that upon irradiation, certain derivatives exhibit unique behaviors like the formation of cis-cisoid-fused cyclobutanes under specific conditions (Cermola et al., 2009). This phenomenon is crucial for understanding light-induced chemical transformations in such compounds.
Synthesis and Structural Studies
Studies on the synthesis of complex molecular structures using derivatives of this compound have been conducted. For instance, novel indolyl-tethered spiro[cyclobutane-1,1'-indenes] have been synthesized, showing significant chemo- and regioselectivity (Xu et al., 2021). Such research aids in the development of new synthetic methods and the understanding of complex chemical reactions.
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of pyridine and fused pyridine derivatives, starting from related compounds, have been explored. These derivatives displayed moderate to significant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Coordination Polymers and Luminescence Sensing
Research into transition metal-cyanopyridine polymers, which involve derivatives of this compound, has led to the creation of structures with unique photoluminescent properties. These properties are of interest for applications in sensing and materials science (Chen et al., 2011).
Molecular Docking Studies for Drug Development
Molecular docking studies of novel compounds, including derivatives of this compound, have been conducted to evaluate their potential as inhibitors for proteins like GlcN-6-P synthase. This research is vital for drug discovery and the development of new therapeutic agents (Flefel et al., 2018).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
特性
IUPAC Name |
1-pyridin-4-ylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSUTQEUUQUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




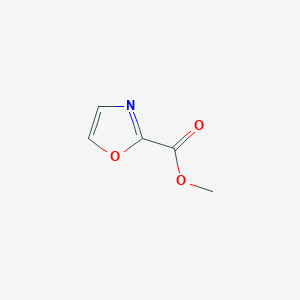
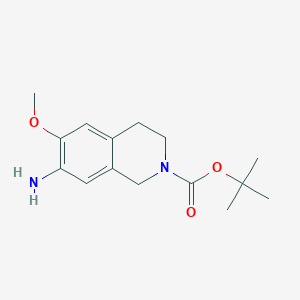
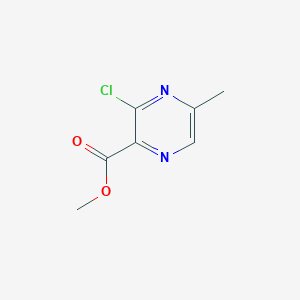
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)

